1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine
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Overview
Description
1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in medicinal chemistry and drug development . The compound’s unique structure, featuring a nitropyrazole moiety, makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitropyrazole group: This step involves the nitration of pyrazole followed by its attachment to the piperidine ring through nucleophilic substitution reactions.
Final assembly: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitropyrazole group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitropyrazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine can be compared with other piperidine derivatives, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound is used as a reagent and building block in synthetic applications.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in various organic synthesis reactions.
The uniqueness of this compound lies in its nitropyrazole group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H23N5O2 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine |
InChI |
InChI=1S/C14H23N5O2/c1-16-6-2-12(3-7-16)17-8-4-13(5-9-17)18-11-14(10-15-18)19(20)21/h10-13H,2-9H2,1H3 |
InChI Key |
HOAGDZCNEUSXHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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